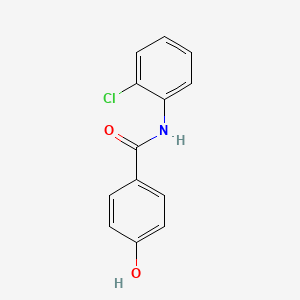

N-(2-chlorophenyl)-4-hydroxybenzamide

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-(2-chlorophenyl)-4-hydroxybenzamide”, related compounds have been synthesized through various methods . For instance, ketamine, a related compound, has been synthesized using a hydroxy ketone intermediate in a five-step process .Aplicaciones Científicas De Investigación

Synthesis and Color Analysis in Dyes N-(2-chlorophenyl)-4-hydroxybenzamide has been utilized in the synthesis of disazo direct dyes. The research focused on the synthesis of symmetrical disazo dyes using this compound as a component. The synthesized dyes were analyzed for their color properties using the CIELAB color space under various illuminants. This study highlights the compound's relevance in the development of colorants with specific color properties (Grad, Simu, Muntean, & Ilia, 2013).

Anticancer Agent Development The compound has been explored in the context of anticancer research. Derivatives of this compound were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. The research aimed to optimize these derivatives to develop potential anticancer agents. This indicates the compound's potential as a framework for creating new cancer treatments (Tang, Acuña, Fernandes, Chettiar, Li, & de Blanco, 2017).

Antibacterial Applications Research has been conducted on chloro-substituted salicylanilide derivatives, including this compound, for their antibacterial properties. The study aimed to assess the antibacterial efficacy of these compounds and their β-cyclodextrin complexes against various bacteria. The findings revealed significant antibacterial activity, particularly against Gram-positive bacteria, demonstrating the compound's potential in the development of new antibacterial agents (Ienascu, Cata, Stefanut, Popescu, Rusu, Sfirloaga, Ursu, Mosoarca, Dabici, Danciu, Muntean, & Pop, 2022).

Human Adenovirus Inhibition Novel substituted analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have been identified as potent inhibitors of human adenovirus (HAdV). The study included the synthesis and evaluation of these analogues, with some showing increased selectivity and potency compared to established compounds. This research contributes to the development of effective treatments for HAdV infections, especially in immunocompromised patients (Xu, Berastegui-Cabrera, Ye, Carretero-Ledesma, Pachón-Díaz, Chen, Pachón-Ibáñez, Sánchez-Céspedes, & Zhou, 2020).

Apoptosis Induction in Cancer Cell Lines Variations of 2-hydroxy-N-(arylalkyl)benzamides, including derivatives of this compound, have been prepared and screened for their ability to induce apoptosis in cancer cell lines. The study identified several compounds with potent antiproliferative effects, highlighting the compound's role in cancer treatment research (Imramovský, Jorda, Pauk, Řezníčková, Dušek, Hanusek, & Kryštof, 2013).

Role in Reducing Cerebral Edema In the context of neurological disorders, functionalized phenylbenzamides, including derivatives of this compound, have been investigated for their ability to inhibit aquaporin-4, reducing cerebral edema. This research is crucial in addressing cerebral edema in conditions like ischemic stroke, showcasing the compound's potential in neuroprotective treatments (Farr, Hall, Farr, Wade, Detzel, Adams, Buch, Beahm, Flask, Xu, LaManna, McGuirk, Boron, & Pelletier, 2019).

Mecanismo De Acción

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. While a specific safety data sheet for “N-(2-chlorophenyl)-4-hydroxybenzamide” is not available, related compounds have been noted to cause skin irritation, serious eye irritation, and respiratory irritation .

Direcciones Futuras

The future directions for research on “N-(2-chlorophenyl)-4-hydroxybenzamide” could include further exploration of its synthesis, molecular structure, and potential biological activities. Given the biological potential of related indole derivatives, there may be opportunities for developing new therapeutic applications .

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-11-3-1-2-4-12(11)15-13(17)9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCCTLINZOCSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352379 | |

| Record name | SBB015759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62639-20-7 | |

| Record name | SBB015759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

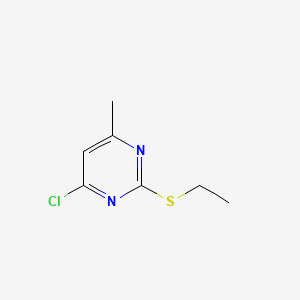

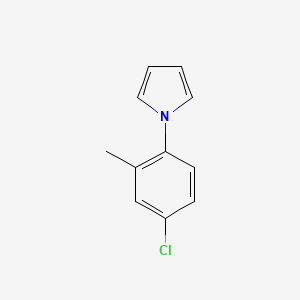

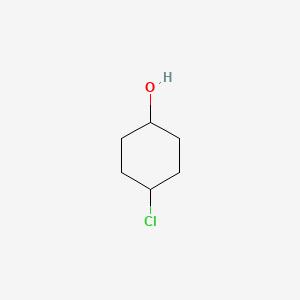

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

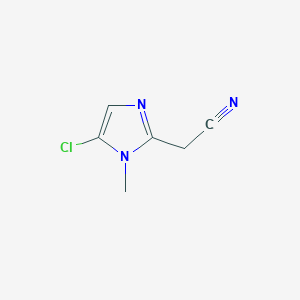

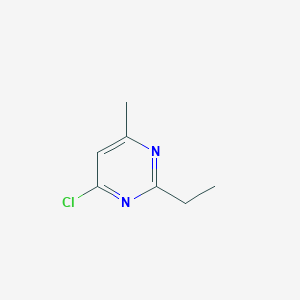

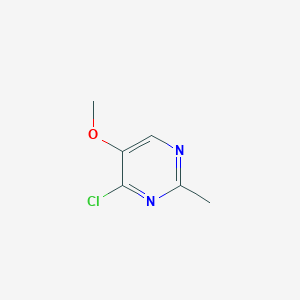

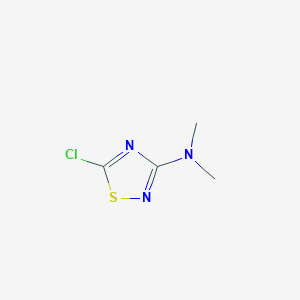

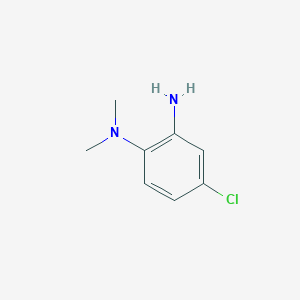

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B3024491.png)

![7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3024504.png)